Mupirocine de calcium

Vue d'ensemble

Description

Mupirocin is a topical antibiotic derived from the bacterium Pseudomonas fluorescens. It is primarily used to treat skin infections such as impetigo and folliculitis, and to eliminate methicillin-resistant Staphylococcus aureus (MRSA) from the nasal passages . Mupirocin works by inhibiting bacterial protein synthesis, making it effective against a range of gram-positive bacteria .

Applications De Recherche Scientifique

Mupirocin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and modification of polyketide antibiotics.

Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.

Medicine: Widely used in clinical settings to treat skin infections and to decolonize MRSA from nasal passages.

Industry: Utilized in the pharmaceutical industry for the production of topical antibiotic formulations.

Mécanisme D'action

Mupirocin exerts its antibacterial effects by inhibiting the enzyme isoleucyl-tRNA synthetase. This enzyme is essential for the synthesis of isoleucine, an amino acid required for bacterial protein synthesis. By binding to the active site of the enzyme, mupirocin prevents the incorporation of isoleucine into bacterial proteins, ultimately leading to bacterial death .

Similar Compounds:

Neomycin: Another topical antibiotic used to treat skin infections.

Bacitracin: Often combined with neomycin in topical formulations.

Polymyxin B: Used in combination with other antibiotics for topical applications.

Comparison: Mupirocin is unique in its mechanism of action, as it specifically targets isoleucyl-tRNA synthetase, whereas other antibiotics like neomycin and bacitracin have different targets and mechanisms. This unique mode of action makes mupirocin particularly effective against MRSA and reduces the likelihood of cross-resistance with other antibiotics .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Mupirocin calcium primarily works by inhibiting bacterial protein synthesis . It inhibits the activity of bacterial isoleucyl-tRNA synthetase , which prevents the enzyme from binding isoleucine and ATP for Ile-tRNA Ile synthesis . Due to its unique mode of action, Mupirocin calcium does not demonstrate cross-resistance with other classes of antimicrobial agents .

Cellular Effects

Mupirocin calcium is used as a topical treatment for bacterial skin infections, such as impetigo or open wounds, which are typically due to infection by Staphylococcus aureus or Streptococcus pyogenes . It is also useful in the treatment of superficial methicillin-resistant Staphylococcus aureus (MRSA) infections . Severe burning, stinging, or irritation may occur as side effects .

Molecular Mechanism

The molecular mechanism of Mupirocin calcium involves blocking the active site of isoleucyl-tRNA synthetase . This prevents the enzyme from binding isoleucine and ATP for Ile-tRNA Ile synthesis . As a result, bacterial protein synthesis is inhibited, leading to bacterial death .

Temporal Effects in Laboratory Settings

Chronic therapy with Mupirocin calcium can lead to the development of mupirocin-resistant staphylococci . Moreover, resistance to Mupirocin calcium was first detected in 1987, and high-level resistance in S. aureus is due to a plasmid-encoded second isoleucyl-tRNA synthetase .

Dosage Effects in Animal Models

In a study where Mupirocin calcium was encapsulated in hydroxyapatite extracted from bovine and caprine bones, it was demonstrated to be more superior to the conventional ointment in the management of chronic wound conditions in Wistar rats .

Metabolic Pathways

Mupirocin calcium is involved in the metabolic pathway of protein synthesis in bacteria . It inhibits the activity of bacterial isoleucyl-tRNA synthetase, thereby preventing the synthesis of bacterial proteins .

Transport and Distribution

Mupirocin calcium is available in topical formulations only due to extensive systemic metabolism . It is used in the treatment of impetigo and traumatic skin lesions due to secondary skin infections .

Subcellular Localization

As a topical antibiotic, Mupirocin calcium acts at the site of application, primarily the skin surface, where it inhibits bacterial protein synthesis . It does not have a specific subcellular localization as it does not enter cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mupirocin is produced through the fermentation of Pseudomonas fluorescens. The biosynthesis involves the production of pseudomonic acids, which are then isolated and purified . The fermentation process typically uses a submerged culture method, where the bacteria are grown in a nutrient-rich medium under controlled conditions .

Industrial Production Methods: In industrial settings, mupirocin is produced by large-scale fermentation. The fermentation broth is extracted using organic solvents such as methyl isobutyl ketone or ethyl acetate. The mupirocin is then re-extracted from the solvent using a sodium hydrogen carbonate solution . The final product is purified to achieve the desired level of purity and potency.

Analyse Des Réactions Chimiques

Types of Reactions: Mupirocin undergoes various chemical reactions, including:

Oxidation: Mupirocin can be oxidized to form different derivatives, which may have varying levels of antibacterial activity.

Reduction: Reduction reactions can modify the functional groups in mupirocin, potentially altering its efficacy.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various mupirocin derivatives, which may have enhanced or reduced antibacterial activity depending on the modifications made .

Propriétés

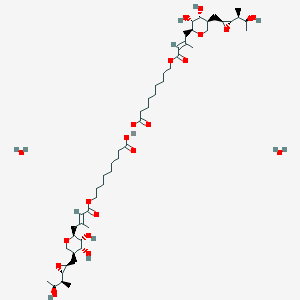

| { "Design of the Synthesis Pathway": "The synthesis pathway of Mupirocin calcium involves several steps starting from the starting materials 4-hydroxy-3-nitrobenzoic acid and 3-methylbut-2-en-1-ol. The key steps include reduction, esterification, and cyclization reactions.", "Starting Materials": ["4-hydroxy-3-nitrobenzoic acid", "3-methylbut-2-en-1-ol", "Calcium hydroxide", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Hydrochloric acid"], "Reaction": [ "Step 1: Reduction of 4-hydroxy-3-nitrobenzoic acid with sodium borohydride in methanol to obtain 4-hydroxy-3-aminobenzoic acid.", "Step 2: Esterification of 4-hydroxy-3-aminobenzoic acid with 3-methylbut-2-en-1-ol in the presence of hydrochloric acid to obtain 9-(2-hydroxy-1-methylethyl)-4,7-dimethyl-1,2,3,4,6,8-nonatetraenoic acid.", "Step 3: Cyclization of 9-(2-hydroxy-1-methylethyl)-4,7-dimethyl-1,2,3,4,6,8-nonatetraenoic acid with calcium hydroxide in methanol to obtain Mupirocin.", "Step 4: Conversion of Mupirocin to Mupirocin calcium by reacting it with calcium hydroxide in methanol and ethyl acetate.", "Step 5: Purification of Mupirocin calcium by recrystallization." ] } | |

Numéro CAS |

115074-43-6 |

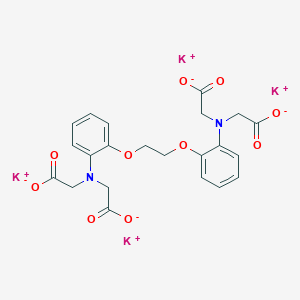

Formule moléculaire |

C52H90CaO20 |

Poids moléculaire |

1075.3 g/mol |

Nom IUPAC |

calcium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate;dihydrate |

InChI |

InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2/b2*16-13+;;;/t2*17-,18-,19-,20-,21-,24+,25-,26-;;;/m00.../s1 |

Clé InChI |

DDHVILIIHBIMQU-YJGQQKNPSA-L |

SMILES isomérique |

C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.O.O.[Ca+2] |

SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |

SMILES canonique |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |

melting_point |

77-78 77 - 78 °C |

Description physique |

Solid |

Solubilité |

2.65e-02 g/L |

Synonymes |

14C-Labeled Mupirocin Bactroban BRL 4910A BRL-4910A BRL4910A Mupirocin Mupirocin Calcium Mupirocin, 14C Labeled Mupirocin, 14C-Labeled Mupirocin, Calcium Salt (2:1) Mupirocin, Calcium Salt (2:1), Dihydrate Mupirocin, Lithium Salt Mupirocin, Sodium Salt Pseudomonic Acid Pseudomonic Acid A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)